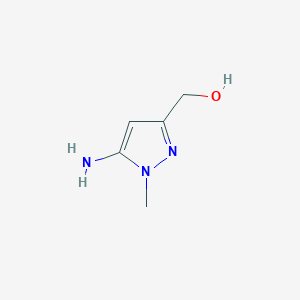

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a pyrazole derivative featuring a methyl group at the 1-position, an amino group at the 5-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position. With a molecular weight of 127.15 g/mol and 98% purity, it serves as a versatile intermediate in pharmaceutical and materials chemistry . The amino and hydroxyl groups confer polarity, enhancing solubility in polar solvents, while the methyl group contributes to steric stability. Its synthetic utility lies in its ability to undergo further functionalization, such as coupling reactions or derivatization for bioactivity studies .

Analyse Des Réactions Chimiques

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-amino-1-methyl-1H-pyrazol-3-one .

Reduction: The amino group can be reduced to form an amine, leading to the production of 5-amino-1-methyl-1H-pyrazol-3-ylmethylamine .

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride .

Substitution: Nucleophiles such as halides (e.g., chlorine, bromine) and sulfonates (e.g., tosylates) are used, often in the presence of a base.

Major Products Formed:

Oxidation: 5-amino-1-methyl-1H-pyrazol-3-one

Reduction: 5-amino-1-methyl-1H-pyrazol-3-ylmethylamine

Substitution: Various substituted pyrazoles depending on the nucleophile used

Applications De Recherche Scientifique

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: can be compared with other pyrazole derivatives, such as pyrazole , 3,5-dimethylpyrazole , and 5-amino-1H-pyrazole . While these compounds share the pyrazole core, the presence of the amino and hydroxyl groups in This compound provides unique chemical and biological properties that distinguish it from its analogs.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol with similar pyrazole derivatives:

Key Observations :

- Polarity: The amino and hydroxyl groups in the target compound enhance its polarity compared to phenyl or furyl derivatives, leading to superior aqueous solubility.

- Steric Effects : The methyl group at position 1 in all analogs provides steric stabilization, reducing susceptibility to degradation.

Activité Biologique

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Properties

This compound has demonstrated notable antioxidant activity. It effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. This property is crucial for developing therapeutic agents targeting oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .

Anticancer Activity

The compound's anticancer potential is noteworthy. Studies have revealed that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. Its mechanism involves the modulation of signaling pathways critical for tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell proliferation, thereby disrupting tumor growth pathways.

- Receptor Interaction : Its functional groups allow for hydrogen bonding with active sites on proteins, influencing their activity and downstream signaling .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance, in breast cancer MDA-MB-231 cells, the compound showed an IC50 value indicating potent antiproliferative effects.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. In a xenograft model of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 4-Aminoantipyrine | Analgesic | Well-established pain relief properties |

| 3-Amino-1,2,4-triazole | Antifungal | Exhibits broad-spectrum antifungal activity |

| 5-Amino-4-methylthiazole | Potential cancer therapy | Targets specific cancer pathways |

Q & A

Q. Basic: What are the most reliable synthetic routes for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, K₂CO₃ in acetonitrile (CH₃CN) with acetyl chloride has been used to acetylate pyrazole derivatives, yielding products in 56–99% purity . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.

- Temperature control : Room temperature or mild reflux minimizes side reactions.

- Purification : Column chromatography or recrystallization ensures high purity. Validate purity via HPLC (as in ) and ¹H-NMR to confirm structural integrity .

Q. Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies may arise from structural variations or assay conditions. Strategies include:

- Comparative SAR studies : Systematically modify substituents (e.g., halogenation at position 5) and test against standardized bacterial strains (e.g., Staphylococcus aureus) .

- Bioassay standardization : Use consistent cell lines, concentrations (e.g., 1–10 µM), and positive controls.

- Structural validation : Confirm derivatives’ structures via X-ray crystallography (as in ) to rule out polymorphism or stereochemical inconsistencies .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Identifies functional groups (e.g., –NH₂ at δ 5.2–5.5 ppm, –CH₃ at δ 2.1–2.3 ppm) and confirms substitution patterns .

- FTIR : Detects O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., using SHELXL for refinement) .

Q. Advanced: What strategies are effective in overcoming crystallization challenges for X-ray diffraction studies of this compound?

Methodological Answer:

- Solvent screening : Test mixed solvents (e.g., ethanol/water) to improve crystal growth.

- Temperature gradients : Slow cooling from reflux promotes ordered lattice formation.

- Hydrogen-bond analysis : Use graph-set theory (Etter’s approach) to predict intermolecular interactions affecting crystallinity . successfully applied SHELXTL for twinned data refinement .

Q. Basic: How can the purity of this compound be validated post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (85:15 v/v) to quantify impurities .

- Melting point analysis : Compare observed mp (e.g., 120–122°C) with literature values .

- Elemental analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

Q. Advanced: How to design experiments to assess the compound’s role in hydrogen-bonding networks affecting crystallinity?

Methodological Answer:

- Single-crystal XRD : Resolve O–H···N and N–H···O interactions using SHELXL .

- Thermal analysis (TGA/DSC) : Correlate hydrogen-bond strength with thermal stability.

- Computational modeling : Apply density functional theory (DFT) to predict interaction energies and compare with crystallographic data . ’s graph-set analysis can classify motifs (e.g., R₂²(8) rings) .

Propriétés

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKXEYGIPCXWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.